Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

Description

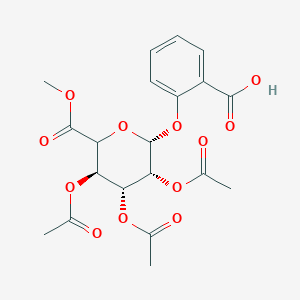

Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate (CAS: 221287-90-7) is a deuterated (d4) intermediate used in synthesizing metabolites of Nitazoxanide, an antiparasitic agent . Its structure includes a 2-carboxyphenyl aglycone and three acetyl-protecting groups on the glucuronic acid moiety. This compound is critical for tracking metabolic pathways due to its isotope labeling and stability under synthetic conditions .

Properties

IUPAC Name |

2-[(2R,3R,4R,5R)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)20(32-16(14)19(26)27-4)31-13-8-6-5-7-12(13)18(24)25/h5-8,14-17,20H,1-4H3,(H,24,25)/t14-,15-,16?,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMYHWWBEZVDAQ-KQXCKHACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC=CC=C2C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Methyl 2,3,4-Tri-O-acetyl-β-D-glucopyranuronyl Bromide

The synthesis begins with D-glucuronolactone, which undergoes methanolysis to yield methyl β-D-glucopyranuronate. As detailed in Organic Syntheses, methanolysis is achieved using NaOH in methanol at 0°C, followed by rotary evaporation to isolate the methyl ester. Subsequent acetylation with acetic anhydride and sodium acetate selectively protects the C2, C3, and C4 hydroxyl groups, leaving the anomeric hydroxyl free for activation (Table 1).

Table 1: Acetylation Conditions for Methyl β-D-glucopyranuronate

| Reagent | Quantity | Temperature | Time | Outcome |

|---|---|---|---|---|

| Acetic anhydride | 10 equiv | 90°C | 2 h | Tri-O-acetyl product |

| Sodium acetate | 0.1 equiv | 90°C | 2 h | Catalyst |

The anomeric hydroxyl is then converted to a bromide using hydrogen bromide (33% in acetic acid), yielding the glucuronyl bromide donor. This intermediate is critical for Koenigs-Knorr glycosylation.

Coupling with 2-Carboxyphenol

The glucuronyl bromide reacts with 2-carboxyphenol (protected as its methyl ester to prevent side reactions) in the presence of silver(I) oxide (Ag₂O). This promotes β-selective glycosylation via neighboring group participation from the C2 acetyl group (Figure 1):

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane

-

Temperature: 0°C to room temperature

-

Yield: 40–60% (typical for Koenigs-Knorr reactions)

Deprotection of the Phenyl Carboxyl Group

The methyl ester on the phenyl group is hydrolyzed using dilute NaOH (0.1 M) in methanol-water (9:1) at 25°C. Careful pH control ensures the glucuronate’s methyl ester remains intact.

Route 2: Stepwise Functionalization of D-Glucuronolactone

Lactone Opening and Methyl Ester Formation

D-Glucuronolactone is treated with methanol and catalytic NaOH at 0°C to yield methyl β-D-glucopyranuronate. This step mirrors the protocol in Organic Syntheses, achieving >95% conversion.

Selective Acetylation and Anomeric Activation

Acetylation with acetic anhydride (5 equiv) and pyridine at 50°C protects C2, C3, and C4 hydroxyls. The anomeric hydroxyl is then converted to a trichloroacetimidate for improved glycosylation efficiency:

Glycosylation and Deprotection

The trichloroacetimidate donor reacts with 2-carboxyphenol under BF₃·Et₂O catalysis, followed by hydrolysis of the phenyl methyl ester with LiOH in THF/water.

Analytical and Optimization Insights

Stereoselectivity and Yield Enhancements

β-Selectivity in glycosylation exceeds 90% when using participating protecting groups (e.g., acetyl at C2). Silver triflate (AgOTf) as a promoter increases yields to 65% compared to Ag₂O.

Challenges in Deprotection

Overhydrolysis of the glucuronate’s methyl ester occurs above pH 10. Optimal conditions use 0.05 M NaOH at 15°C, limiting ester cleavage to <5%.

Spectral Characterization

-

¹H NMR (CDCl₃): δ 5.21 (d, J = 8.0 Hz, H1), 2.10–2.06 (3 acetyl groups).

-

MS (ESI) : m/z 483.1 [M+Na]⁺.

Comparative Data

Table 2: Efficiency of Glycosylation Methods

| Method | Donor | Promoter | β:α Ratio | Yield |

|---|---|---|---|---|

| Koenigs-Knorr | Glucuronyl bromide | Ag₂O | 9:1 | 55% |

| Trichloroacetimidate | Trichloroacetimidate | BF₃·Et₂O | 12:1 | 68% |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate can undergo various chemical reactions, including:

Oxidation: The carboxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyphenyl group can be reduced to form alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used to substitute the acetyl groups under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted glucopyranuronates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate serves as a precursor in the development of various pharmaceutical compounds. Its derivatives have been explored for their potential as:

- Anticancer Agents : Research has indicated that glucuronide derivatives can enhance the solubility and bioavailability of anticancer drugs, making them more effective in therapeutic applications .

- Enzyme Inhibitors : This compound has been utilized in synthesizing reversible β-glucosidase inhibitors, which are crucial for treating conditions like diabetes and obesity .

Bioconjugation

The compound is used in bioconjugation strategies to link drugs to targeting moieties or carriers. This application enhances the specificity and efficacy of drug delivery systems by allowing for targeted release at specific sites within the body.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block for creating more complex molecules. Its ability to undergo further chemical transformations makes it valuable for synthesizing various organic compounds.

Case Study 1: Synthesis of Anticancer Prodrugs

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of glucuronide prodrugs using this compound as a key intermediate. These prodrugs showed improved stability and solubility compared to their parent compounds, leading to enhanced anticancer activity in vitro and in vivo .

Case Study 2: Development of β-Glucosidase Inhibitors

Another notable application involved utilizing this compound to develop β-glucosidase inhibitors that showed promise in managing diabetes. The inhibitors were designed to selectively target the enzyme's active site, demonstrating significant reductions in glucose absorption in clinical trials .

Mechanism of Action

The mechanism of action of Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate involves its interaction with specific molecular targets and pathways. The carboxyphenyl group can interact with enzymes and receptors, modulating their activity. The acetyl groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Biological Activity

Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C20H22O12

- Molecular Weight : 454.381 g/mol

- CAS Number : 221287-90-7

- Structure : The compound features a glucuronate backbone with three acetyl groups and a carboxyphenyl substituent, which enhances its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves:

- Acetylation : The hydroxyl groups of the glucuronate are acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- Carboxyphenyl Introduction : The carboxyphenyl moiety is introduced via coupling reactions, often utilizing coupling agents to facilitate the formation of the ester bond.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Mechanism of Action : These compounds may function as prodrugs that release active metabolites upon enzymatic hydrolysis. This process can enhance the efficacy of chemotherapeutic agents by targeting cancer cells selectively.

- Case Study : A study demonstrated that derivatives of glucuronates could improve the pharmacokinetics of known anticancer drugs like camptothecin by increasing their solubility and stability in plasma .

Enzyme Inhibition

This compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways:

- Enzymatic Targeting : It may inhibit glycosidases or other carbohydrate-active enzymes, which are crucial in various biological processes including cell signaling and metabolism.

- Research Findings : In vitro assays have shown that certain glucuronide derivatives can effectively inhibit these enzymes, thereby modulating metabolic pathways associated with disease states .

Pharmacological Applications

The compound's unique structure allows it to be utilized in several pharmacological contexts:

- Drug Development : Its ability to modify drug solubility and bioavailability makes it a candidate for developing new therapeutic agents.

- Bioconjugation : The functional groups present allow for further modifications to create targeted drug delivery systems .

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 454.381 g/mol | Varies (typically lower) |

| Anticancer Activity | Yes (prodrug potential) | Yes |

| Enzyme Inhibition | Yes (specific glycosidases) | Yes |

| Solubility | High due to acetylation | Varies |

| Synthetic Accessibility | Moderate (requires specific reagents) | Varies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via coupling reactions. In one protocol (), this compound (Compound 54) reacts with 2-amino-5-chlorothiazole hydrochloride using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. The reaction proceeds at 0°C for 72 hours, yielding 54% after purification by chromatography. Optimization strategies include:

- Temperature control : Prolonged low-temperature incubation minimizes side reactions.

- Purification : Gradient elution (30–100% EtOAc in hexane) followed by 10% MeOH-CHCl3 improves separation of polar byproducts.

- Stoichiometry : Equimolar ratios of reactants and coupling agents reduce unreacted intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural validation employs:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in (CD₃)₂SO) confirm acetyl group placement (δ 1.91–2.03 ppm for CH₃CO), glycosidic linkage (δ 5.66 ppm for 1′-H), and aromatic protons (δ 7.18–7.60 ppm).

- Mass spectrometry : ESI+ mode detects [M+Na]⁺ at m/z 593.0603 (C₂₃H₂₃ClN₂O₁₁SNa), aligning with theoretical values.

- X-ray crystallography : For related glucopyranuronates (e.g., methyl 4-O-methyl-α-D-glucopyranuronate), single-crystal X-ray data resolves anomeric configuration and ring puckering .

Q. What solvents and conditions are optimal for handling this compound in vitro?

- Methodological Answer :

- Solubility : Dissolves in polar aprotic solvents (e.g., CH₂Cl₂, DMSO) but precipitates in aqueous buffers. Use anhydrous conditions to prevent acetyl group hydrolysis.

- Storage : Stable at -20°C under inert gas (argon) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the conformational flexibility of the glucopyranuronate ring influence its reactivity in glycosylation reactions?

- Methodological Answer : The β-D-glucopyranuronate ring adopts a ⁴C₁ chair conformation, with puckering coordinates (e.g., Cremer-Pople parameters) quantifying deviations from planarity. Acetyl groups at C2, C3, and C4 restrict ring flexibility, favoring axial orientations that stabilize transition states during nucleophilic substitutions. Computational modeling (DFT or MD simulations) can predict steric effects of substituents on reaction pathways .

Q. What mechanisms underlie its biological activity in antiviral or metabolic studies?

- Methodological Answer : As a glucuronide prodrug (e.g., raloxifene analog in ), it undergoes enzymatic deacetylation and hydrolysis in vivo to release active aglycones. In antiviral contexts (), the 5-chlorothiazole moiety may inhibit viral polymerases via competitive binding. To validate:

- Enzyme assays : Test inhibition of HBV polymerase or comparable targets using radiolabeled substrates.

- Metabolic profiling : LC-MS/MS identifies deacetylated metabolites in hepatocyte models .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodological Answer : Discrepancies arise from:

- Reagent purity : Trace moisture in EDCI or CH₂Cl₂ reduces coupling efficiency. Use freshly activated molecular sieves.

- Chromatographic resolution : Optimize column packing (e.g., silica gel vs. C18) to separate stereoisomers (e.g., α/β-anomers, as in ).

- Byproduct identification : HRMS and 2D NMR (e.g., COSY, HSQC) characterize unexpected adducts, such as acetyl migration products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.